molecular formula C23H24N4O5S3 B4616148 methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No.: B4616148
M. Wt: 532.7 g/mol
InChI Key: BHLDRCCUFVWCBN-UHFFFAOYSA-N
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Description

Methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H24N4O5S3 and its molecular weight is 532.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 532.09088340 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Synthesis

  • A study on thiophene-3-carboxamide derivatives revealed their antibacterial and antifungal activities. These compounds show potential for the development of new antimicrobial agents due to their ability to inhibit the growth of various bacterial and fungal strains without significant intermolecular interactions, highlighting the importance of the thiophene ring and its substitutions for biological activity (Vasu et al., 2003).

Photochemical Applications

  • Research into 2-Dimethylaminophenyl heterocycles from photolysis indicates that these compounds can be obtained smoothly, showing high regio- and chemoselectivity. This process underlines the potential of using photochemical reactions to synthesize compounds with specific structural features for various applications (B. Guizzardi et al., 2000).

Material Science

  • A novel class of emitting amorphous molecular materials was designed and synthesized, demonstrating the potential of thiophene derivatives as components in organic electroluminescent devices. These materials exhibit intense fluorescence emission and can serve as excellent emitting materials for multicolor light, including white, highlighting the versatility of thiophene derivatives in electronic and photonic applications (Hidekaru Doi et al., 2003).

Chemical Synthesis and Reactions

  • The synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol demonstrates an efficient approach to generating complex thiophene derivatives. This methodology provides a foundation for synthesizing a wide range of thiophene-based compounds with potential applications in medicinal chemistry and material science (S. Sahu et al., 2015).

Kinetic and Molecular Studies

  • Investigations into the kinetic behavior and molecular structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provide insight into the steric effects on chemical reactivity. Understanding the relationship between structure and reactivity in such compounds can inform the design of new chemical entities with tailored properties for specific applications (L. Rublova et al., 2017).

Properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-[[4-(phenylsulfamoyl)phenyl]carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S3/c1-14-18(22(29)32-4)20(34-19(14)21(28)27(2)3)25-23(33)24-15-10-12-17(13-11-15)35(30,31)26-16-8-6-5-7-9-16/h5-13,26H,1-4H3,(H2,24,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLDRCCUFVWCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Reactant of Route 3
methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Reactant of Route 4
methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

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